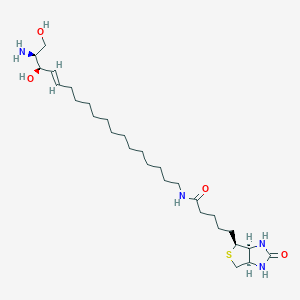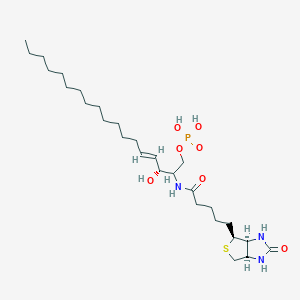
N-Biotinyl D-erythro-Sphingosine-1-phosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sphingosine-1-phosphate derivatives, including N-Biotinyl S1P, involves multiple steps starting from commercially available D-erythro-sphingosine or its analogues. The synthesis methods vary but commonly include the introduction of a phosphate group through phosphoramidite chemistry, utilizing reagents such as bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite for phosphorylation. These procedures yield phosphorylated sphingoid bases with overall yields ranging from 32-39% (Boumendjel & Miller, 1994). Additionally, regioselective synthesis techniques have been developed to enhance the specificity and yield of S1P and its derivatives (Szulc, Hannun, & Bielawska, 2000).
Molecular Structure Analysis
The molecular structure of sphingosine-1-phosphate derivatives, including N-Biotinyl S1P, is characterized by the sphingoid backbone with a biotin moiety attached. This modification enables the compound to be used in various biochemical assays. The structural elucidation of these compounds is typically performed using mass spectrometry and nuclear magnetic resonance spectroscopy, providing detailed information on their chemical composition and configuration.
Chemical Reactions and Properties
Sphingosine-1-phosphate and its derivatives participate in several chemical reactions, primarily involving the phosphate group or the amino group in the sphingosine backbone. These reactions include phosphorylation, acylation, and cross-metathesis, leading to the synthesis of a wide range of sphingosine-derived compounds with varied biological activities.
Physical Properties Analysis
The physical properties of sphingosine-1-phosphate derivatives, such as solubility, melting point, and stability, are crucial for their storage and application in biological studies. These compounds are generally soluble in organic solvents and require careful handling to prevent degradation.
Chemical Properties Analysis
The chemical properties of N-Biotinyl S1P, including its reactivity and interaction with biological molecules, are essential for its use in research. The bioactive nature of S1P derivatives allows them to interact with cell surface receptors, modulate signaling pathways, and influence cellular functions such as migration and proliferation.
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-Phosphate in Cellular Signaling Sphingosine-1-phosphate (S1P) is recognized for its multifaceted role in cellular signaling. It's involved in processes such as cell survival, proliferation, and migration, as well as in platelet aggregation, ischemic preconditioning, angiogenesis, and lymphocyte trafficking. The degradation of S1P by sphingosine-1-phosphate lyase (SPL) is crucial in these processes, serving to regulate the availability of S1P and its signaling capabilities. This regulation is vital for maintaining the balance in cellular functions and ensuring proper cellular responses (Spiegel & Milstien, 2002).
High-Altitude Adaptation and Erythrocyte Physiology S1P levels in erythrocytes have shown to increase rapidly at high altitudes, suggesting a role in adaptation to hypoxic conditions. This increase in S1P is associated with enhanced oxygen release capacity of hemoglobin, indicating a pivotal role in erythrocyte physiology and the body's adaptation to low oxygen environments. This finding uncovers potential therapeutic avenues for addressing tissue hypoxia (Sun et al., 2016).
S1P in Cancer Progression S1P is known to be involved in tumorigenesis, with studies highlighting its role in promoting cancer cell migration and metastasis. The interaction between S1P and its receptors, especially in the context of the tumor microenvironment, is of significant interest. It suggests a complex network of signaling that can influence cancer progression and potentially offers new targets for cancer therapy (Pyne et al., 2017; Pyne et al., 2018).
S1P in Neuroprotection and Stroke S1P has been found to have neuroprotective effects, particularly in the context of ischemic stroke. The activation of S1P receptors post-stroke has shown promising results in reducing neuronal death and improving recovery. This suggests a potential therapeutic role for S1P receptor agonists in stroke treatment (Hasegawa et al., 2010).
S1P in Sickle Cell Disease Elevated levels of S1P in sickle cell disease (SCD) patients point to its role in the pathophysiology of the disease. The increased S1P contributes to sickling and disease progression, indicating that targeting S1P signaling could offer new therapeutic strategies for managing SCD (Zhang et al., 2014).
Safety And Hazards
Zukünftige Richtungen
S1P has emerged as an important modulator of intracellular targets, including histone deacetylases, tumor necrosis factor receptor-associated factor 2, and protein kinase C δ (PKCδ) . It has been suggested that targeting SPNS2 has shown promise in reducing disease severity of autoimmune diseases . The mechanism responds to pharmacological S1P analogues such as fingolimod and may be functional in other insulin-independent tissues making it a promising therapeutic target .
Eigenschaften
IUPAC Name |
[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSZTHGPGQBCL-KNRYMFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N3O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747154 | |
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl D-erythro-Sphingosine-1-phosphate | |
CAS RN |
1093733-24-4 | |
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



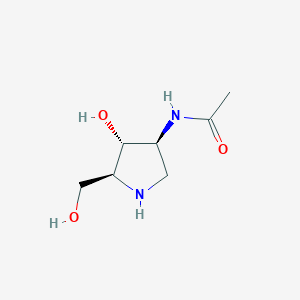
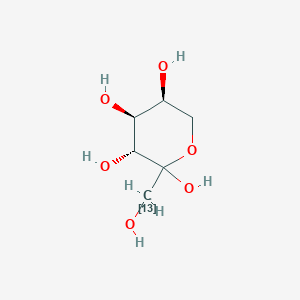
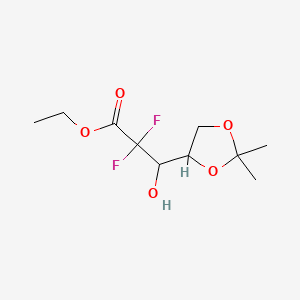
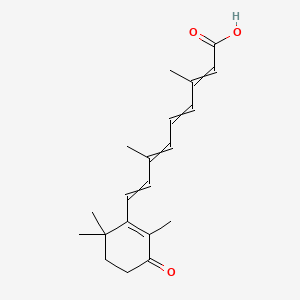
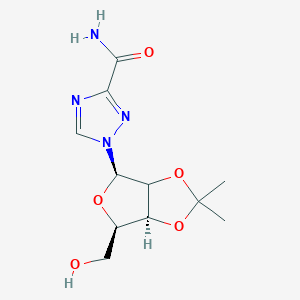
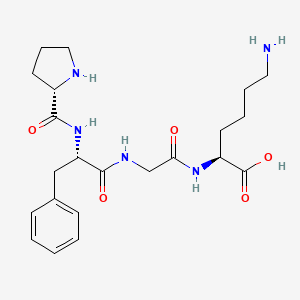
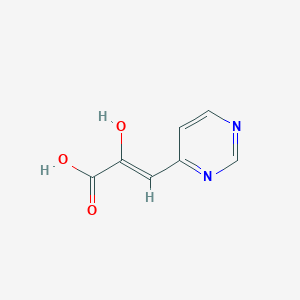
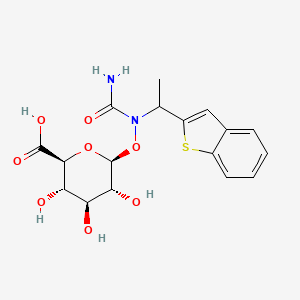


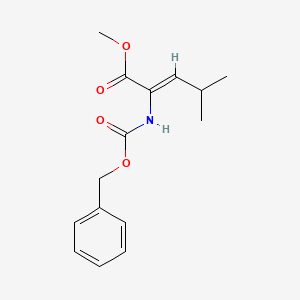
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
